(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFWINMNLRXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole core, a furan ring, and a sulfamoyl group, which contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C18H12N4O3S3
- Molecular Weight : 428.5 g/mol
- CAS Number : 865182-12-3
The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can induce apoptosis and cell cycle arrest in cancer cells.
Case Study :
A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the range of 1.95–4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) . This suggests that (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) could similarly affect cancer cell viability.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. The presence of the sulfamoyl group is known to enhance solubility and biological interactions, which can lead to significant antimicrobial effects against various pathogens.
Research Findings :
In vitro studies have shown that similar compounds exhibit good inhibition against Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting critical cellular processes.
- Apoptosis Induction : By interfering with DNA synthesis pathways, it may trigger programmed cell death in rapidly dividing cancer cells.
- Antimicrobial Effects : The structural components allow for interaction with bacterial targets, leading to growth inhibition.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines (e.g., MCF-7, HepG2) | 1.95–4.24 μM | TS Inhibition |
| Antimicrobial | E. coli, S. aureus | Not specified | Cell wall synthesis disruption |
Q & A
Q. What synthetic routes are commonly employed for preparing benzo[d]thiazole-carboxamide derivatives like this compound?
The synthesis typically involves multi-step reactions starting with diazonium salts, followed by Meerwein arylation to form intermediates like 3-aryl-2-chloropropanals. Subsequent condensation with thiazole-2-amines and acylation using furan-2-carbonyl chloride derivatives yields the target compound. Purity is ensured via thin-layer chromatography (TLC), and structural confirmation relies on H NMR and elemental analysis .
Q. How are the solubility and stability of this compound characterized for biological assays?
Benzo[d]thiazole derivatives are often poorly soluble in non-polar solvents (e.g., hexane) but show good solubility in DMSO or DMF. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Analytical techniques like HPLC-UV or LC-MS monitor decomposition products .
Q. What in vitro assays are recommended for initial anticancer activity screening?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Mechanistic studies : Western blotting for caspase-3/9 and Bcl-2/Bax expression. High-throughput screening (HTS) is advised to prioritize derivatives with IC < 10 µM .
Advanced Research Questions
Q. How can low yields in the acylation step of the synthesis be mitigated?
Low yields (e.g., 37–60% in ) may arise from steric hindrance or electron-withdrawing substituents. Optimization strategies:
- Use excess acyl chloride (1.5–2.0 eq) in anhydrous DMF.
- Activate the reaction with DMAP (4-dimethylaminopyridine) as a catalyst.
- Monitor reaction progress via in situ FT-IR for carbonyl peak disappearance .
Q. What computational methods predict the Z-configuration stability of the imine bond in this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can compare the thermodynamic stability of Z vs. E isomers. Nuclear Overhauser Effect (NOE) NMR experiments validate intramolecular hydrogen bonding stabilizing the Z-form .
Q. How do contradictory biological activity data across studies arise, and how can they be resolved?
Discrepancies may result from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines) for cell culture and compound dosing.
- Substituent effects : Meta-chloro or trifluoromethyl groups () enhance activity but reduce solubility.
- Metabolic instability : Perform microsomal stability assays to identify rapid degradation .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to improve bioavailability.
- Metabolic blocking : Fluorine substitution at vulnerable positions reduces CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
